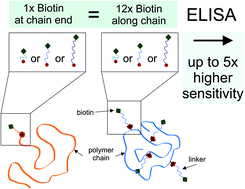The role of the biotin linker in polymer antibody mimetics, iBodies, in biochemical assays†
Polymer Chemistry Pub Date: 2021-10-01 DOI: 10.1039/D1PY00707F
Abstract
Recently, we have developed synthetic polymer-based antibody mimetics called iBodies that can successfully replace antibodies in many biochemical applications including ELISA (enzyme-linked immunosorbent assay), flow cytometry, immunocytochemistry, affinity purification, and confocal microscopy. In this study, we focused primarily on the effect of a linker between the polymer backbone and biotin, and then on the influence of the number of biotins per polymer chain on the efficacy of the ELISA or pull-down assays. In addition, the biotin position on the polymer chain was investigated. Moreover, we developed a novel chain transfer agent suitable for RAFT polymerization, which enables the functionalization of specifically the polymer precursors and simplifies the synthesis of semitelechelic antibody mimetic materials. By employing optimized iBodies the sensitivity of the ELISA with a lengthened linker between the polymer backbone and biotin was increased up to 5 times. Importantly, we found that one biotin at the end of the polymer chain can replace up to 12 biotins located along the polymer chain and maintain the signal level in the ELISA, as well as in the pull-down assay.


Recommended Literature
- [1] Development of highly sensitive optical nanoantenna for bacterial detection†
- [2] Self-limiting multiplexed assembly of lipid membranes on large-area graphene sensor arrays†
- [3] BINOL-Al catalysed asymmetric cyclization and amplification: preparation of optically active menthol analogs†
- [4] Estimation of extractive and specific gravities of official tinctures
- [5] Graphene oxide modified g-C3N4 hybrid with enhanced photocatalytic capability under visible light irradiation
- [6] A coumarin–hemicyanine hybrid as a ratiometric fluorescent sensor of microenvironment proticity†
- [7] Heavy metal detoxification by recombinant ferritin from Apostichopus japonicus
- [8] In situ dispersion of oil-based Ag nanocolloids by microdroplet coalescence and their applications in SERS detection†
- [9] Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent†
- [10] Photodynamic micelles for amyloid β degradation and aggregation inhibition†










